molecular formula C13H16N2O5 B2719248 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1798486-61-9

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B2719248
CAS No.: 1798486-61-9
M. Wt: 280.28
InChI Key: OOJAFJGSKMWXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidinone ring, a furan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent, such as furan-2-carboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction, where an amine group reacts with an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under oxidative conditions using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new amide or thioamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, acyl chlorides

Major Products

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Pyrrolidine derivatives

    Substitution: Amide or thioamide derivatives

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can be compared with other similar compounds, such as:

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-2-yl)-2-methoxyethyl)acetamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(pyridin-2-yl)-2-methoxyethyl)acetamide: This compound contains a pyridine ring, which can affect its reactivity and interactions with biological targets.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)acetamide: The presence of a benzofuran ring in this compound may enhance its stability and biological activity.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-10(9-3-2-6-20-9)7-14-11(16)8-15-12(17)4-5-13(15)18/h2-3,6,10H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAFJGSKMWXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.